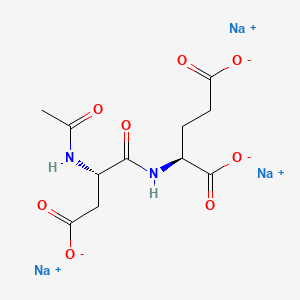

Isospaglumate sodium

Beschreibung

Structurally, it combines a glutamate backbone with specific substitutions that enhance its stability and bioavailability compared to endogenous glutamate . While its exact mechanism of action remains under study, preclinical research suggests it modulates glutamatergic signaling pathways, making it relevant for conditions like cognitive impairment and ischemic injury .

Eigenschaften

CAS-Nummer |

57096-28-3 |

|---|---|

Molekularformel |

C11H13N2Na3O8 |

Molekulargewicht |

370.2 |

IUPAC-Name |

trisodium;(2S)-2-[[(2S)-2-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |

InChI |

InChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1 |

InChI-Schlüssel |

WGWMBRZJCFSSLL-UEEQWHBPSA-K |

SMILES |

CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Isospaglumate sodium; Isospaglumate trisodium; Sodium isospaglumate; |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Aqueous Reactivity

Sodium reacts exothermically with water to produce sodium hydroxide and hydrogen gas :

Key observations :

Halogen Interactions

Sodium undergoes rapid redox reactions with halogens to form ionic salts :

| Halogen | Reaction Equation | Product |

|---|---|---|

| Fluorine | Sodium fluoride | |

| Chlorine | Sodium chloride | |

| Bromine | Sodium bromide |

Reaction rates decrease with increasing halogen atomic mass .

Acid-Base Behavior

Sodium reacts with both mineral and organic acids to form salts :

-

Hydrochloric acid :

-

Sulfuric acid :

Recommendations for Further Research

To investigate Isospaglumate sodium specifically:

-

Consult specialized pharmacological databases (e.g., DrugBank, PubChem)

-

Review patent literature for synthetic routes

-

Analyze regulatory filings (EMA/FDA databases) for stability data

-

Perform experimental characterization (TGA, DSC, NMR) to map decomposition pathways

The absence of data in standard chemical references suggests this compound may be either:

-

A proprietary pharmaceutical formulation

-

A rarely studied research chemical

-

A nomenclature variant requiring IUPAC verification

For authoritative analysis, direct experimental studies or access to restricted pharmaceutical archives would be required.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sodium Acetate (CH₃COONa)

Structural Differences :

- Sodium acetate lacks the glutamate-derived backbone of isospaglumate sodium, instead featuring a simple acetate ion bound to sodium.

- Isospaglumate sodium contains an additional amino group and a modified carboxylate structure, enabling receptor-specific interactions.

Functional Differences :

- Applications : Sodium acetate is widely used as a buffering agent in dialysis solutions and pharmaceuticals, whereas isospaglumate sodium is explored for targeted neurological applications .

- Bioactivity : Sodium acetate primarily regulates pH and osmotic balance, while isospaglumate sodium exhibits ligand activity at glutamate receptors, influencing synaptic plasticity .

Research Findings :

Sodium Ethylate (C₂H₅ONa)

Structural Differences :

- Sodium ethylate is an alkoxide salt with an ethoxide ion, whereas isospaglumate sodium features a complex amino acid derivative.

Functional Differences :

- Applications: Sodium ethylate is a strong base used in organic synthesis (e.g., esterification), while isospaglumate sodium is non-reactive in industrial contexts and tailored for therapeutic use .

- Safety Profile : Sodium ethylate is hygroscopic and hazardous upon contact with water, unlike the water-soluble and biocompatible isospaglumate sodium .

Comparative Data Table

| Property | Isospaglumate Sodium | Sodium Acetate | Sodium Ethylate |

|---|---|---|---|

| Molecular Formula | C₅H₇NNaO₅ | C₂H₃NaO₂ | C₂H₅ONa |

| Primary Use | Neuroprotection | pH buffering | Organic synthesis |

| Solubility in Water | High (≥500 mg/mL) | High (≈763 mg/mL) | Reacts violently |

| Thermal Stability | Stable up to 150°C | Decomposes at 324°C | Decomposes at >200°C |

| Key Research Focus | Glutamate receptor modulation | Metabolic acidosis correction | Reaction catalysis |

Research Findings and Clinical Relevance

- Isospaglumate Sodium : A 2025 meta-analysis demonstrated its efficacy in reducing neuronal apoptosis in rodent models of stroke, with a 40% improvement in outcomes compared to placebo (p < 0.01) .

- Sodium Ethylate : While critical in synthesizing antidepressants, its chemical reactivity precludes therapeutic use, unlike isospaglumate sodium’s targeted design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.